methyl 4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate
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Description
Methyl 4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C17H17NO7S and its molecular weight is 379.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Heterocyclic compounds, including pyrimidines, pyrazolines, and azetidinones, have been synthesized and characterized for various applications. For example, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which were characterized by IR, 1H NMR spectroscopic data, and tested for their antibacterial and antifungal activities (Shah et al., 2014). Similarly, Bhat et al. (2015) developed a microwave-assisted, catalyst-free synthesis method for methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, which demonstrated significant in vitro antimicrobial and antifungal activities (Bhat et al., 2015).
Antimicrobial Applications
The antimicrobial properties of heterocyclic compounds have been extensively studied. El‐Wahab et al. (2015) investigated the antimicrobial activity of heterocyclic compounds incorporated into polyurethane varnish and printing ink, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015). Chopde et al. (2012) also explored the synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, revealing promising antibacterial activities against certain bacterial strains (Chopde et al., 2012).
Properties
IUPAC Name |
methyl 4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-11-7-13(8-16(19)24-11)25-14-9-18(10-14)26(21,22)15-5-3-12(4-6-15)17(20)23-2/h3-8,14H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPSDWAPXAUZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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